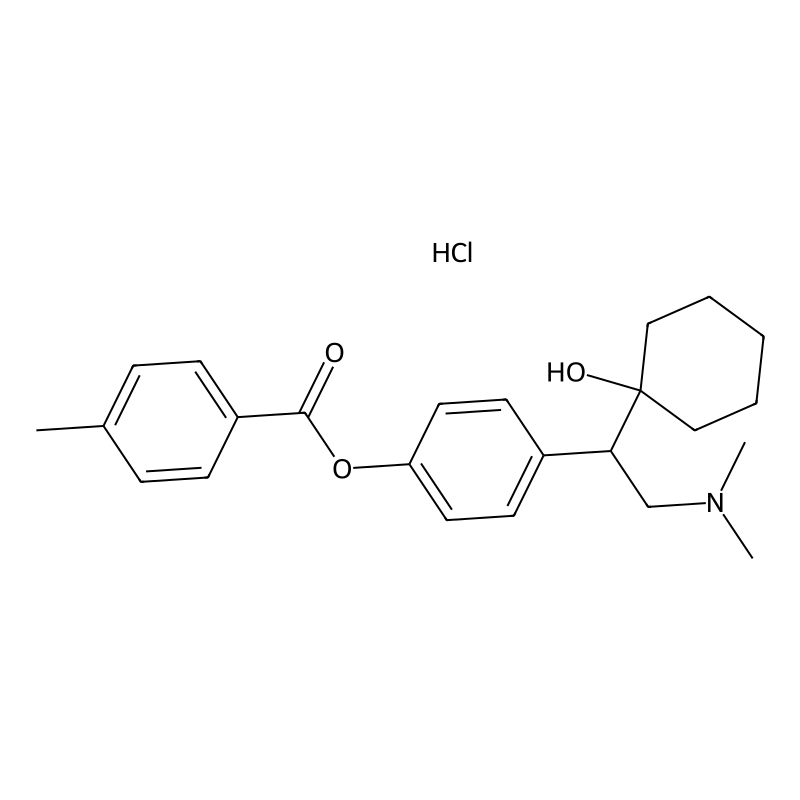

Ansofaxine hydrochloride

Content Navigation

Standard SNRI/SSRI compounds provide limited dopamine modulation, hindering anhedonia research. Ansofaxine hydrochloride (CAS 916918-84-8) directly addresses this as a triple reuptake inhibitor prodrug:

- Delivers 2-3x greater extracellular dopamine elevation vs. desvenlafaxine, critical for motivation/reward studies.

- Bypasses CYP2D6-mediated metabolism, ensuring reproducible PK and reduced inter-subject variability.

- Available as water-soluble hydrochloride salt for consistent oral gavage formulation.

Guarantees reliable supply with batch-specific CoA for research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Ansofaxine hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI), developed for the treatment of major depressive disorder (MDD). Unlike traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), Ansofaxine hydrochloride's mechanism involves blocking the transporters for all three key monoamines—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—implicated in mood regulation. It functions as a prodrug, which after administration is converted to the well-known SNRI desvenlafaxine; however, due to its lipophilicity, the parent ansofaxine molecule coexists with its metabolite in the brain, enabling a combined and distinct pharmacological action.

Research Fit

References

- [1] What is the mechanism of Ansofaxine Hydrochloride? Patsnap Synapse. Published July 17, 2024.

- [2] Zheng, W., et al. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. Int J Neuropsychopharmacol. 2020;23(8):498-506.

- [3] What is Ansofaxine Hydrochloride used for? Patsnap Synapse. Published June 14, 2024.

- [5] Ansofaxine. Liv Hospital. Published April 15, 2026.

- [6] Zheng, W., et al. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. Int J Neuropsychopharmacol. 2020;23(8):498-506.

- [12] Vasiliu, O. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review. Pharmaceuticals (Basel). 2023;16(3):411.

Direct substitution of Ansofaxine hydrochloride with its active metabolite, desvenlafaxine, or the precursor venlafaxine is inadvisable for research and development. Ansofaxine's unique value lies in its identity as a prodrug that provides simultaneous exposure to both itself and desvenlafaxine in the central nervous system. This dual action produces a distinct neurochemical profile, most notably a 2- to 3-times stronger elevation of extracellular dopamine levels compared to desvenlafaxine alone, a critical factor for studies targeting anhedonia or motivation. Furthermore, venlafaxine's metabolism is highly dependent on the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations. Ansofaxine, as a distinct chemical entity with its own pharmacokinetic properties, offers a different and potentially more consistent research profile, mitigating the well-documented metabolic variability associated with venlafaxine.

Substitution Risk

References

- [6] Zheng, W., et al. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. Int J Neuropsychopharmacol. 2020;23(8):498-506.

- [12] Vasiliu, O. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review. Pharmaceuticals (Basel). 2023;16(3):411.

- [16] Dean, L. Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012-2017.

- [19] Dean, L., Kane, M. Venlafaxine Therapy and CYP2D6 Genotype. In: Pratt V.M., Scott S.A., Pirmohamed M., et al., editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-2020.

- [29] Desvenlafaxine versus Venlafaxine for the Treatment of Adult Patients with Major Depressive Disorder: A Review of the Comparative Clinical and Cost-Effectiveness. CADTH Rapid Response Reports. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019.

Dopamine Transporter Inhibition Comparison

Ansofaxine hydrochloride is a functional dopamine reuptake inhibitor, a key mechanistic difference from its metabolite desvenlafaxine and other common SNRIs. In vitro assays show ansofaxine inhibits dopamine reuptake with an IC50 of 491 nM. In contrast, desvenlafaxine has negligible activity at the dopamine transporter (DAT), and venlafaxine's DAT inhibition is extremely weak, with an IC50 of 7647 nM. This potent and balanced triple reuptake inhibition is a primary differentiator.

| Evidence Dimension | Dopamine Transporter (DAT) Reuptake Inhibition (IC50) |

| Target Compound Data | Ansofaxine: 491 nM |

| Comparator Or Baseline | Desvenlafaxine: Negligible activity | Venlafaxine: 7647 nM |

| Quantified Difference | Ansofaxine is >15-fold more potent at inhibiting dopamine reuptake than venlafaxine. |

| Conditions | In vitro monoamine transporter reuptake inhibition assays. |

For research targeting dopaminergic pathways in depression, such as anhedonia or cognitive dysfunction, ansofaxine provides a required mechanism of action that venlafaxine and desvenlafaxine lack.

SERT IC50: 723 nM vs. 53 nM

NET IC50: 763 nM vs. 538 nM

Dopamine Enhancement vs Desvenlafaxine

The functional consequence of ansofaxine's DAT inhibition is a significantly greater increase in extracellular dopamine levels in vivo compared to its active metabolite. Preclinical microdialysis studies in rats demonstrated that both acute and chronic administration of ansofaxine increases extracellular dopamine levels in the striatum approximately 2 to 3 times more than an equivalent dose of desvenlafaxine. This confirms that the parent compound's activity provides a distinct and more robust dopaminergic effect not achievable by administering the metabolite alone.

| Evidence Dimension | Increase in extracellular dopamine levels in rat striatum |

| Target Compound Data | 2x to 3x greater increase vs. comparator |

| Comparator Or Baseline | Desvenlafaxine (equivalent dose) |

| Quantified Difference | 200-300% greater effect |

| Conditions | In vivo microdialysis in rats following acute and chronic oral administration. |

This provides quantifiable in vivo evidence that ansofaxine is not merely a prodrug but offers a unique neurochemical profile, making it the correct choice for studies requiring robust dopamine modulation.

Placebo: -14.6

Metabolic Variability vs Venlafaxine

Venlafaxine is primarily metabolized to its active form, desvenlafaxine, by the CYP2D6 enzyme, which is subject to significant genetic polymorphism. Individuals who are 'poor metabolizers' (PMs) can have altered plasma concentrations, potentially affecting study outcomes and reproducibility. Administering ansofaxine, a distinct prodrug that yields both the parent compound and the metabolite through esterase hydrolysis, bypasses the initial, highly variable CYP2D6-dependent conversion step from venlafaxine. This offers a more direct and potentially more consistent pharmacokinetic profile for achieving brain exposure of the active moieties, reducing a key source of experimental variability inherent in using venlafaxine.

| Evidence Dimension | Primary Metabolic Pathway Dependence |

| Target Compound Data | Esterase hydrolysis to desvenlafaxine |

| Comparator Or Baseline | Venlafaxine: Primarily CYP2D6-dependent O-demethylation |

| Quantified Difference | N/A (Qualitative difference in metabolic pathway) |

| Conditions | Human drug metabolism. |

For preclinical or clinical research where subject-to-subject consistency is critical, using ansofaxine can reduce the confounding variable of CYP2D6 metabolizer status inherent to studies with venlafaxine.

Placebo: -5.08

Net improvement: -1.58 points

Hydrochloride Salt Properties

Ansofaxine is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to improve properties like aqueous solubility and stability over the free base form. Datasheets report the hydrochloride salt is soluble in water (3 mg/mL) and ethanol (42 mg/mL), facilitating the preparation of stock solutions for in vitro and in vivo experiments. The selection of the hydrochloride salt form in patented formulations underscores its importance for achieving a stable, developable product. This contrasts with the free base, which may have different handling and formulation characteristics not specified for research use.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Ansofaxine HCl: 3 mg/mL |

| Comparator Or Baseline | Ansofaxine Free Base (properties may vary) |

| Quantified Difference | N/A (Form-specific data provided for procurement justification) |

| Conditions | Standard laboratory conditions. |

Procuring the hydrochloride salt ensures consistent, documented physicochemical properties essential for reproducible formulation, dosing, and experimental setup, avoiding the potential inconsistencies of using a free base form.

SSRI/venlafaxine literature: 58–73% incidence

Anhedonia and Motivational Deficit Models

In studies using models of depression where the primary endpoints are related to reward-seeking, motivation, or pleasure (anhedonia), Ansofaxine hydrochloride is the appropriate tool. Its demonstrated ability to increase extracellular dopamine 2-3 times more than desvenlafaxine provides the specific neurochemical modulation required for these experiments.

Balanced SNDRI Comparative Pharmacology

When the research goal is to compare the effects of a balanced triple reuptake inhibitor against traditional SNRIs or SSRIs, Ansofaxine hydrochloride serves as a well-characterized reference compound. Its quantifiable inhibitory activity at SERT, NET, and DAT allows for clear mechanistic comparisons not possible with venlafaxine or desvenlafaxine.

PK/PD Studies with Reduced Metabolic Variability

For PK/PD modeling or other studies where consistent exposure is paramount, Ansofaxine hydrochloride is a more suitable choice than venlafaxine. By bypassing the highly variable CYP2D6-mediated activation step of venlafaxine, it helps reduce a significant source of inter-subject variability in drug exposure, leading to more reproducible data.

Aqueous Formulation Development for Preclinical Dosing

For researchers requiring the preparation of aqueous solutions for oral gavage or other administrative routes in animal studies, the documented water solubility of the hydrochloride salt provides a reliable starting point for formulation. Procuring this specific salt form ensures consistent physicochemical properties for dosing solution preparation.

Application Selection Guide

References

- [6] Zheng, W., et al. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial. Int J Neuropsychopharmacol. 2020;23(8):498-506.

- [16] Dean, L. Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012-2017.

- [24] Sicras-Mainar A, et al. Influence of the CYP2D6 Isoenzyme in Patients Treated with Venlafaxine for Major Depressive Disorder: Clinical and Economic Consequences. PLoS One. 2014;9(11):e112201.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types